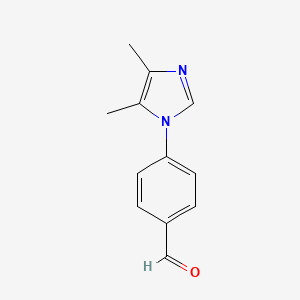

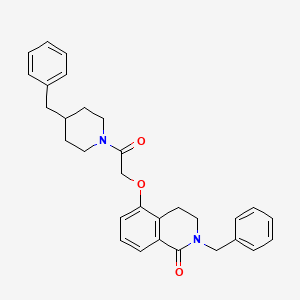

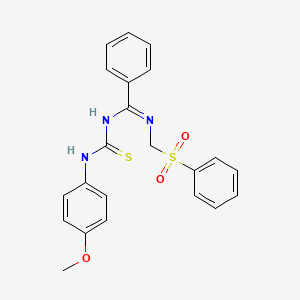

![molecular formula C15H25N3O2 B2587946 N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide CAS No. 1436179-59-7](/img/structure/B2587946.png)

N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could potentially involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetic acid hydrazide, a commercially available substituted hydrazide, has been used as a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound likely involves a cyclohexane ring, given the presence of “cyclohexyl” in its name . The “cyano” group indicates the presence of a carbon-nitrogen triple bond, while the “amino” group suggests the presence of a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be complex, given its structure. The presence of both a cyano group and an amino group suggests that it could act as an ambident nucleophile . This means it could react with various other compounds in different ways, leading to the formation of a variety of polyfunctional heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthetic Pathways and Ligand Development

- Lionel Cheruzel et al. (2011) describe synthetic pathways to N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a reagent useful for reductive amination reactions with primary and secondary amines, yielding ligands with second coordination sphere functional groups. This highlights the compound's utility in ligand development (Cheruzel, 2011).

Catalysis and Cyanation Reactions

- S. Ding and N. Jiao (2011) detail the direct cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF) as both the reagent and solvent, indicating an alternative method for preparing aryl nitriles (Ding, 2011).

- Jinho Kim and Sukbok Chang (2010) developed a protocol for cyanation at arene C-H bonds employing N,N-dimethylformamide and ammonia, presenting a novel approach for the synthesis of nitriles (Kim, 2010).

Pharmaceutical and Antimicrobial Applications

- M. Ghorab et al. (2017) synthesized a series of compounds displaying interesting antimicrobial activity, demonstrating the potential pharmaceutical applications of related compounds (Ghorab, 2017).

Material Science and Sensing Applications

- Chaoxia Guo et al. (2015) synthesized conjugated polymers for the highly sensitive detection of Cu2+ ions, illustrating the application of related compounds in material science and as chemosensors (Guo, 2015).

Propiedades

IUPAC Name |

N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-15(2,3)14(20)17-10-13(19)18-12(9-16)11-7-5-4-6-8-11/h11-12H,4-8,10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCNGYMXZWEDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(=O)NC(C#N)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[cyano(cyclohexyl)methyl]carbamoyl}methyl)-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2587864.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)